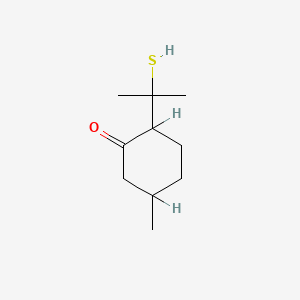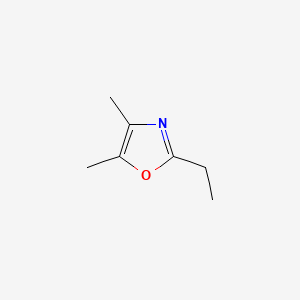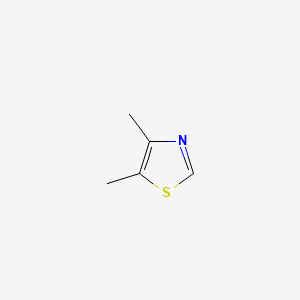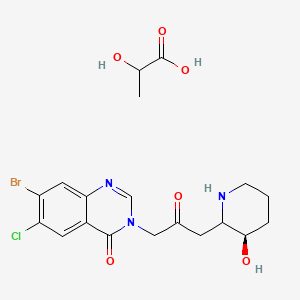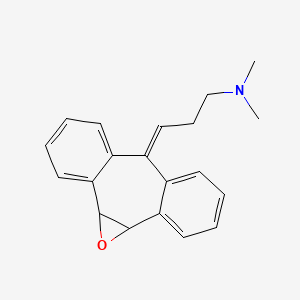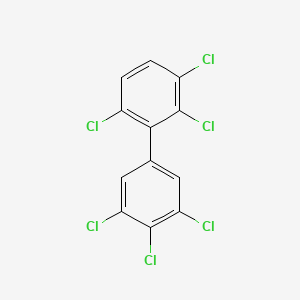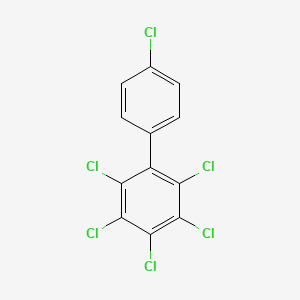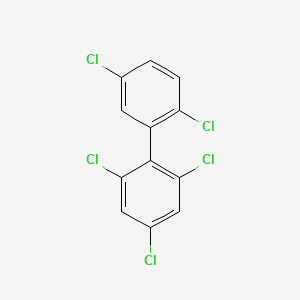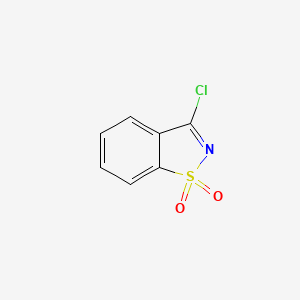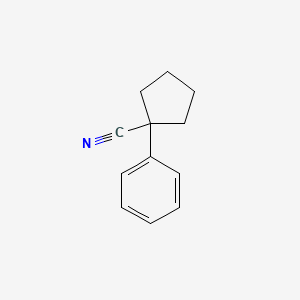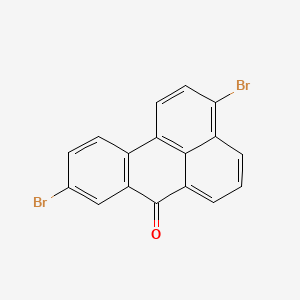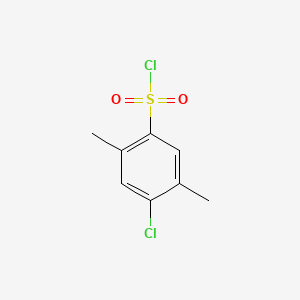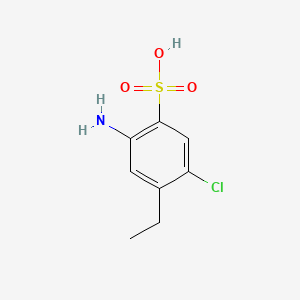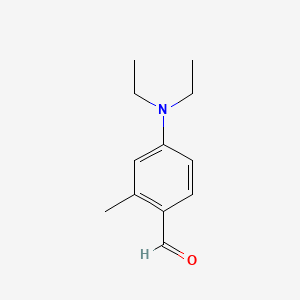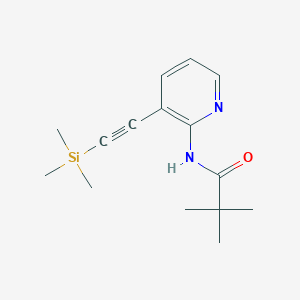
N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" has not been directly studied in the provided papers. However, similar compounds with pyridinyl groups have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative have been reported, indicating the orientation of the pyridine ring with respect to the benzene ring .
Synthesis Analysis
The synthesis of related compounds involves various characterization techniques such as 1H NMR, 13C NMR, Mass, and IR spectral studies . For example, the synthesis of a novel compound with a pyridopyrimidinyl group was characterized using these techniques along with single-crystal X-ray structural analysis . Similarly, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by inert refluxing of specific precursors . These methods could potentially be applied to synthesize "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide".
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using X-ray diffraction and compared with structures optimized using Density Functional Theory (DFT) . The packing of molecules in the solid state is often dominated by hydrogen bonds, which is an important aspect to consider for the compound .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" are not detailed, the biological activities of similar compounds have been evaluated, suggesting potential reactivity . For instance, pyrazole-carboxamide chalcone hybrids showed moderate to good antibacterial, anti-inflammatory, and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through systematic experimental and theoretical studies. For example, the Frontier molecular orbital analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide revealed a smaller HOMO/LUMO energy gap, indicating the molecule's reactivity . The intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic interactions, contribute to the structural stabilization of these compounds .
Case Studies
The anti-proliferative activity of a pyridopyrimidinyl compound on A375 cells was studied, showing an inhibition rate at a certain concentration . Additionally, the enzyme inhibition activity of synthesized compounds against various enzymes was evaluated, with some compounds exhibiting significant inhibitory properties . These case studies provide a framework for understanding how "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" might interact with biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
A study by Bavetsias, Henderson, and McDonald (2004) discusses a simple methodology for pivalamide hydrolysis, which is relevant to the synthesis of compounds like N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide. This method involves the use of Fe(NO3)3 in MeOH at room temperature, showing the potential for synthesizing complex derivatives involving the pivalamide group Bavetsias, Henderson, & McDonald, 2004.
Reactivity and Electrophile Interaction
Keith Smith and colleagues (2013) explored the lithiation of related compounds like N-(pyridin-3-ylmethyl)pivalamide. Their work highlights the reactivity and potential of such compounds to react with various electrophiles, yielding substituted derivatives. This study emphasizes the compound's versatility in chemical reactions, hinting at its potential applications in synthesizing various derivatives Keith Smith, El‐Hiti, Alshammari, & Fekri, 2013.
Applications in Material Science
Fluorescent Pi-Conjugated Oligomers
Takayama et al. (2004) discussed the site-selective monotitanation of dialkynylpyridines, showcasing its application in preparing highly fluorescent pi-conjugated oligomers. This study indicates the potential application of N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide in creating materials with specific optical properties, relevant for electronics or photonics Takayama, Hanazawa, Andou, Muraoka, Ohtani, Takahashi, & Sato, 2004.
Adhesion Promotion in Flexible Conductors
Yi-Hsuan Chen and colleagues (2020) highlighted the use of a related compound, 3-[(trimethylsilyl)ethynyl]pyridine, in co-silanization engineering to enhance grafting orientation and adsorbability in flexible conductors. This work underscores the potential application of N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide in improving the performance of flexible electronics Yi-Hsuan Chen, Lai, Wu, Li-Syuan Chen, Lin, & Chih-Ming Chen, 2020.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[3-(2-trimethylsilylethynyl)pyridin-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OSi/c1-15(2,3)14(18)17-13-12(8-7-10-16-13)9-11-19(4,5)6/h7-8,10H,1-6H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSXZOBEDACASN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640071 |
Source


|
| Record name | 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide | |
CAS RN |
499193-46-3 |
Source


|
| Record name | 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

